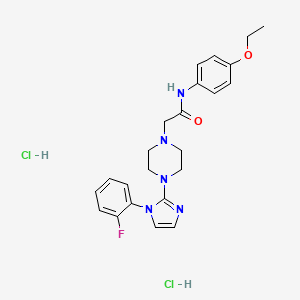
N-(4-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C23H28Cl2FN5O2 and its molecular weight is 496.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethoxyphenyl)-2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride, with the CAS number 1323528-68-2, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
1. Chemical Structure and Properties
The molecular formula of the compound is C23H28Cl2FN5O2, with a molecular weight of 496.4 g/mol. The structure includes an ethoxyphenyl group, a piperazine moiety, and an imidazole ring, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C23H28Cl2FN5O2 |
| Molecular Weight | 496.4 g/mol |
| CAS Number | 1323528-68-2 |
Research indicates that compounds containing imidazole and piperazine structures often interact with various receptors in the central nervous system (CNS). Specifically, the imidazole ring may enhance binding affinity to GABA receptors, which play a crucial role in inhibitory neurotransmission.
GABA Receptor Modulation
Studies have shown that imidazole derivatives can act as positive allosteric modulators (PAMs) of GABA-A receptors. This action can potentially lead to anxiolytic and sedative effects, making these compounds candidates for treating anxiety disorders and other CNS-related conditions .
Antidepressant and Anxiolytic Effects
In preclinical studies, compounds similar to this compound have demonstrated significant antidepressant and anxiolytic effects. For example:
- Case Study : A study involving mouse models showed that administration of similar compounds resulted in a marked decrease in anxiety-like behaviors as measured by the elevated plus maze test .
Antitumor Activity
Emerging research suggests potential antitumor properties for this class of compounds. The imidazole ring has been associated with cytotoxic effects against various cancer cell lines.
| Study | Findings |
|---|---|
| In vitro cytotoxicity | Significant inhibition of cancer cell proliferation observed in breast and lung cancer cell lines . |
4. Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for predicting its efficacy and safety profile.
Metabolic Stability
Research indicates that this compound exhibits favorable metabolic stability when evaluated using human liver microsomes (HLMs). Compounds with similar structures maintained higher percentages of unmetabolized parent compound compared to standard drugs like alpidem, suggesting a lower risk of hepatotoxicity .
5. Conclusion
This compound presents promising biological activities, particularly in modulating GABA-A receptors and exhibiting potential antidepressant and antitumor effects. Ongoing research into its pharmacological properties will further elucidate its therapeutic potential.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O2.2ClH/c1-2-31-19-9-7-18(8-10-19)26-22(30)17-27-13-15-28(16-14-27)23-25-11-12-29(23)21-6-4-3-5-20(21)24;;/h3-12H,2,13-17H2,1H3,(H,26,30);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTWNGQZKCWFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl2FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














